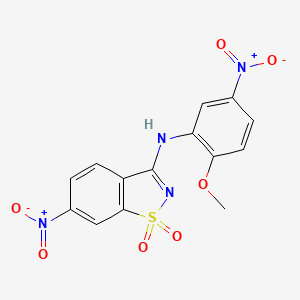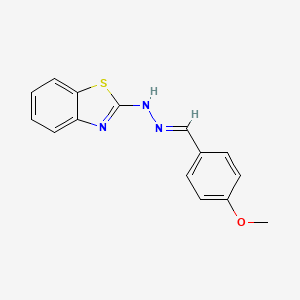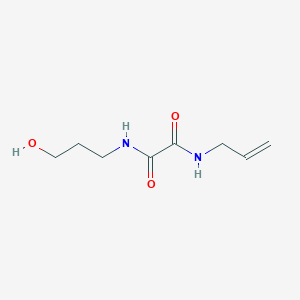![molecular formula C19H19NO B11544859 1-Phenyl-2-[(2-phenylethyl)(prop-2-yn-1-yl)amino]ethanone](/img/structure/B11544859.png)
1-Phenyl-2-[(2-phenylethyl)(prop-2-yn-1-yl)amino]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PHENYL-2-[(2-PHENYLETHYL)(PROP-2-YN-1-YL)AMINO]ETHAN-1-ONE is a complex organic compound with a unique structure that includes phenyl, phenylethyl, and prop-2-yn-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-2-[(2-PHENYLETHYL)(PROP-2-YN-1-YL)AMINO]ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the reaction of phenylacetylene with phenylethylamine under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-2-[(2-PHENYLETHYL)(PROP-2-YN-1-YL)AMINO]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-PHENYL-2-[(2-PHENYLETHYL)(PROP-2-YN-1-YL)AMINO]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-PHENYL-2-[(2-PHENYLETHYL)(PROP-2-YN-1-YL)AMINO]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-propyn-1-one: Shares the phenyl and propynyl groups but lacks the phenylethylamine moiety.
2-Phenylethylamine: Contains the phenylethylamine group but lacks the propynyl and ketone functionalities.
Uniqueness
1-PHENYL-2-[(2-PHENYLETHYL)(PROP-2-YN-1-YL)AMINO]ETHAN-1-ONE is unique due to its combination of phenyl, phenylethyl, and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19NO |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-phenyl-2-[2-phenylethyl(prop-2-ynyl)amino]ethanone |
InChI |
InChI=1S/C19H19NO/c1-2-14-20(15-13-17-9-5-3-6-10-17)16-19(21)18-11-7-4-8-12-18/h1,3-12H,13-16H2 |
InChI Key |
CONMRKLPYQKMPY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(CCC1=CC=CC=C1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11544783.png)
![N'-(Nonan-5-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11544793.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(2-chlorophenyl)methylidene]butanehydrazide](/img/structure/B11544798.png)
![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11544806.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11544813.png)
![2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11544817.png)

![(5E)-5-[(2-methoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11544828.png)
![2-({5-[(2-Chlorobenzyl)thio]-4-cyanoisothiazol-3-yl}thio)acetamide](/img/structure/B11544850.png)
![2-[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11544852.png)
![(1S,2S,3aR)-1-acetyl-2-(4-bromophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11544853.png)

![2-Amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11544861.png)
